Product packaging for Glutamyl-arginyl-proline(Cat. No.:CAS No. 131837-03-1)

Glutamyl-arginyl-proline

Cat. No.: B238671
CAS No.: 131837-03-1
M. Wt: 400.43 g/mol
InChI Key: VPKBCVUDBNINAH-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamyl-arginyl-proline (ERP) is a synthetic tripeptide analog of the adrenocorticotropic hormone fragment ACTH(5-7). This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Preclinical research indicates that ERP exhibits significant neurotropic and behavioral activity. Studies in male albino rats have demonstrated that ERP can hinder the formation of new food-reinforced tasks and rapidly inhibit the performance of previously acquired conditioned tasks . Furthermore, administration of ERP was shown to alter orientative-trying reactions and emotional behavior in open field tests. A notable mechanistic finding is that ERP, when administered prior to ACTH(1-39), can prevent the increase in locomotor activity typically induced by the hormone, suggesting an antagonistic relationship . These properties make this compound a valuable research tool for neuroscientists and behavioral pharmacologists investigating the neurochemical pathways of learning, memory, and adaptive behavior, as well as the complex effects of hormone fragments on the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N6O6 B238671 Glutamyl-arginyl-proline CAS No. 131837-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131837-03-1

Molecular Formula

C16H28N6O6

Molecular Weight

400.43 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N6O6/c17-9(5-6-12(23)24)13(25)21-10(3-1-7-20-16(18)19)14(26)22-8-2-4-11(22)15(27)28/h9-11H,1-8,17H2,(H,21,25)(H,23,24)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1

InChI Key

VPKBCVUDBNINAH-DCAQKATOSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O

sequence

ERP

Synonyms

ERP tripeptide
Glu-Arg-Pro
glutamyl-arginyl-proline

Origin of Product

United States

Biosynthetic and Catabolic Pathways Intersecting Glutamate, Arginine, and Proline

De Novo Proline Biosynthesis from Glutamate (B1630785)

The primary pathway for proline synthesis in a wide range of organisms, from bacteria to plants and animals, begins with the amino acid L-glutamate. wikipedia.orgresearchgate.net This process occurs in the cytoplasm and/or chloroplasts and involves a series of enzymatic reactions that convert glutamate into proline. nih.govbioone.orgresearchgate.net The pathway is initiated by the formation of L-glutamate γ-semialdehyde, which then undergoes spontaneous cyclization to form Δ1-pyrroline-5-carboxylate (P5C). nih.gov This intermediate is subsequently reduced to yield the final product, proline. nih.gov

Enzymatic Steps Involving γ-Glutamyl Kinase (γ-GK) and γ-Glutamyl Phosphate (B84403) Reductase (γ-GPR)

The initial step in proline biosynthesis is the ATP-dependent phosphorylation of L-glutamate, a reaction catalyzed by the enzyme γ-Glutamyl Kinase (γ-GK) (EC 2.7.2.11). researchgate.netnih.gov This reaction produces a labile intermediate, γ-glutamyl phosphate (γ-GP). researchgate.netnih.gov γ-GK is a critical regulatory point in the pathway and is often subject to allosteric feedback inhibition by proline, the end product. nih.govmdpi.com In Escherichia coli, for instance, the enzyme from a strain resistant to a proline analog was found to be 100-fold less sensitive to this feedback inhibition. nih.gov

The second step is catalyzed by γ-Glutamyl Phosphate Reductase (γ-GPR) (EC 1.2.1.41). expasy.org This enzyme facilitates the NADP-dependent reduction of γ-glutamyl phosphate to L-glutamate γ-semialdehyde (GSA). expasy.orgnih.gov The GSA produced then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). researchgate.netnih.gov In some bacteria and yeast, γ-GK and γ-GPR exist as separate monofunctional proteins. expasy.org

Role of P5C Synthase (P5CS) as a Bifunctional Enzyme

In higher eukaryotes, including plants and mammals, the first two enzymatic steps of proline biosynthesis are catalyzed by a single, bifunctional enzyme known as Δ1-pyrroline-5-carboxylate Synthase (P5CS). nih.govexpasy.orgnih.govbohrium.com This enzyme possesses both γ-glutamyl kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities. nih.govbohrium.com The N-terminal domain of P5CS contains the kinase activity, while the C-terminal domain performs the reductase function. nih.gov

The existence of P5CS as a bifunctional enzyme is significant for metabolic efficiency, channeling the unstable γ-glutamyl phosphate intermediate directly from the kinase domain to the reductase domain. nih.govresearchgate.net P5CS is a key enzyme in regulating proline synthesis in response to various stresses, particularly osmotic stress in plants. nih.govbohrium.com In humans, two isoforms of P5CS are generated through alternative splicing; a short form that is inhibited by ornithine and a long form that is not, allowing for differential regulation of proline and arginine biosynthesis. bohrium.comresearchgate.net Mutations in the human P5CS gene (ALDH18A1) can lead to a rare metabolic disease characterized by neurocutaneous syndrome and connective tissue disorders. researchgate.net

Reduction of P5C to Proline by P5C Reductase (P5CR)

The final, committed step in the proline biosynthesis pathway is the reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. nih.govnih.gov This reaction is catalyzed by the enzyme P5C Reductase (P5CR) (EC 1.5.1.2), utilizing NADH or NADPH as a cofactor. nih.govontosight.ai P5CR is a key enzyme found in diverse organisms, including bacteria, plants, and animals, highlighting its universal importance. ontosight.ai The reaction is reversible, meaning P5CR can also catalyze the oxidation of proline to P5C. ontosight.ai In plants, P5CR has a strong preference for NADPH as the electron donor, which may link proline metabolism to the pentose (B10789219) phosphate pathway. researchgate.net The human genome contains three homologous genes (PYCR1, PYCR2, and PYCRL) that encode for P5CR enzymes with specialized roles and different subcellular locations. nih.gov

Table 1: Key Enzymes in De Novo Proline Biosynthesis from Glutamate
EnzymeEC NumberFunctionSubstrate(s)Product(s)NotesReferences
γ-Glutamyl Kinase (γ-GK)2.7.2.11Phosphorylates glutamate.L-Glutamate, ATPγ-Glutamyl phosphate, ADPFirst step of the pathway; often part of the bifunctional P5CS enzyme in eukaryotes. researchgate.netexpasy.org
γ-Glutamyl Phosphate Reductase (γ-GPR)1.2.1.41Reduces γ-glutamyl phosphate.γ-Glutamyl phosphate, NADPHL-Glutamate γ-semialdehyde, NADP+, PhosphateSecond step of the pathway; often part of the bifunctional P5CS enzyme in eukaryotes. expasy.orgnih.gov
Δ1-Pyrroline-5-Carboxylate Synthase (P5CS)Not assignedBifunctional enzyme with both γ-GK and γ-GPR activities.L-Glutamate, ATP, NADPHL-Glutamate γ-semialdehyde, ADP, NADP+, PhosphateCatalyzes the first two steps in plants and mammals. Key regulatory enzyme. nih.govnih.govbohrium.com
P5C Reductase (P5CR)1.5.1.2Reduces P5C to proline.Δ1-Pyrroline-5-carboxylate, NAD(P)HL-Proline, NAD(P)+Final, committed step of proline biosynthesis. nih.govontosight.ai

Proline Catabolism and Interconversion with Glutamate

Proline degradation, or catabolism, is a mitochondrial process in eukaryotes, which spatially separates it from its synthesis in the cytoplasm and chloroplasts. d-nb.infomdpi.com This pathway converts proline back to glutamate through a two-step enzymatic process, playing a crucial role in energy production and nitrogen recycling, especially during recovery from stress. bioone.orgfrontiersin.orgoup.com The catabolism of proline generates reducing equivalents (FADH₂ and NADH) that can be fed into the mitochondrial electron transport chain to produce ATP. mdpi.com

Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) Activities

The first and rate-limiting step of proline catabolism is the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C). oup.comfrontiersin.org This reaction is catalyzed by Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX) (EC 1.5.5.2). wikipedia.org PRODH is a flavoprotein bound to the inner mitochondrial membrane. wikipedia.orgnih.gov In the process, it transfers electrons to the mitochondrial electron transport chain. oup.comwikipedia.org Higher plants like Arabidopsis have two PRODH isoforms with distinct expression patterns. frontiersin.org

The second enzyme in the pathway, Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) (EC 1.5.1.12), is located in the mitochondrial matrix. nih.gov It catalyzes the NAD⁺-dependent oxidation of P5C to L-glutamate. d-nb.infonih.gov P5CDH is essential for proline degradation, and its absence can lead to the accumulation of P5C, which can be toxic and trigger cell death. nih.gov The sequential action of PRODH and P5CDH completes the conversion of proline back to glutamate. nih.gov

Table 2: Key Enzymes in Proline Catabolism
EnzymeEC NumberFunctionSubstrate(s)Product(s)LocationReferences
Proline Dehydrogenase (PRODH/POX)1.5.5.2Oxidizes proline to P5C.L-Proline, FADΔ1-Pyrroline-5-carboxylate, FADH₂Inner mitochondrial membrane oup.comwikipedia.org
Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)1.5.1.12Oxidizes P5C to glutamate.Δ1-Pyrroline-5-carboxylate, NAD⁺, H₂OL-Glutamate, NADH, H⁺Mitochondrial matrix d-nb.infonih.gov

Regenerative Aspects of the Proline-Glutamate Cycle

The interconversion of proline and glutamate via their respective biosynthetic and catabolic pathways constitutes a metabolic cycle. bioone.org This proline-glutamate cycle is not merely a simple reversal of pathways but involves distinct enzymes and subcellular compartments, allowing for sophisticated regulation. bioone.orgresearchgate.net The cycle plays a significant role in cellular redox balance and energy shuttling. mdpi.commdpi.com

Under certain conditions, P5C produced in the mitochondria by PRODH may be transported to the cytosol and reduced back to proline by P5CR. oup.comoup.com This "P5C-proline cycle" can transfer reducing equivalents from cytosolic NADPH into the mitochondria, helping to maintain the cellular redox state. mdpi.commdpi.com This metabolic cycling provides a mechanism for regenerating NADP⁺ in the cytosol, which can stimulate the oxidative pentose phosphate pathway, a crucial route for nucleotide synthesis and antioxidant defense. mdpi.com Conversely, proline catabolism provides a rapid source of energy by supplying FADH₂ and NADH to the respiratory chain, which is particularly important for processes like recovery from stress. mdpi.com The proline-glutamate cycle thus represents a vital hub connecting nitrogen metabolism, energy production, and cellular redox homeostasis. researchgate.net

Arginine Biosynthesis and Degradation Pathways

The metabolism of arginine is a central hub, connecting the disposal of nitrogenous waste with the synthesis of crucial biomolecules. Its pathways are tightly regulated and compartmentalized within the cell.

Conversion of Ornithine to Arginine via the Urea (B33335) Cycle

The synthesis of arginine from ornithine is a key part of the urea cycle, a series of reactions primarily occurring in the liver to detoxify ammonia (B1221849). abcam.com This process spans both the mitochondrial matrix and the cytosol. nih.gov The cycle begins in the mitochondria where ornithine transcarbamoylase (OTC) catalyzes the condensation of ornithine with carbamoyl (B1232498) phosphate to produce citrulline. abcam.compatsnap.comnews-medical.net This reaction is energized by the high-energy anhydride (B1165640) bond of carbamoyl phosphate. nih.gov

Following its synthesis, citrulline is transported out of the mitochondria into the cytosol. nih.govnews-medical.net In the cytosol, the next two steps of the cycle take place to regenerate arginine. nih.gov First, the enzyme argininosuccinate (B1211890) synthetase (AS) condenses citrulline with aspartate to form argininosuccinate. nih.govnews-medical.net This reaction is ATP-dependent, involving a citrulline-AMP intermediate. nih.gov Subsequently, the enzyme argininosuccinate lyase (AL) cleaves argininosuccinate, yielding arginine and fumarate (B1241708). nih.govnews-medical.netreactome.org The arginine is the immediate product of this pathway, while the fumarate can be converted back to aspartate for reuse in the cycle. nih.gov This cyclical process ensures the continuous conversion of nitrogen waste into urea while regenerating the necessary intermediates. patsnap.com

Role of Ornithine Aminotransferase (OAT) in Linking Proline and Arginine Metabolism through P5C

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that establishes a critical link between the metabolic pathways of arginine and proline. nih.govtandfonline.com It catalyzes the reversible transamination of the δ-amino group of ornithine to α-ketoglutarate. mdpi.com This reaction produces glutamate and glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). mdpi.comresearchgate.net

P5C is a common intermediate in both the synthesis and catabolism of proline. mdpi.comoup.com The OAT-catalyzed reaction primarily functions in a catabolic direction, feeding ornithine derived from arginine breakdown into the proline degradation pathway. nih.govtandfonline.com In this context, OAT directs P5C toward conversion into glutamate by the enzyme P5C dehydrogenase (P5CDH), which is also located in the mitochondria. nih.govoup.com This effectively channels the nitrogen from arginine catabolism into the glutamate pool, rather than serving as a primary route for proline synthesis under most conditions. nih.govtandfonline.com Therefore, OAT's role is essential for the catabolism of arginine and ornithine, connecting their breakdown to glutamate metabolism via the shared intermediate P5C. nih.govresearchgate.net

Arginase-Mediated Hydrolysis of Arginine to Ornithine and Urea

Arginase is a manganese-dependent enzyme that catalyzes the final step of the urea cycle. ebi.ac.uknih.gov This reaction involves the hydrolysis of L-arginine, cleaving its guanidinium (B1211019) group to yield L-ornithine and urea. ebi.ac.ukulisboa.ptfrontiersin.org The reaction is critical for the disposal of excess nitrogen in ureotelic organisms. ebi.ac.uk

This hydrolytic cleavage occurs in the cytosol, where arginase is predominantly located. nih.gov The ornithine produced is then transported back into the mitochondria to participate in another round of the urea cycle. nih.govnews-medical.net Beyond its role in ureagenesis, arginase activity is crucial for regulating the availability of arginine for other metabolic purposes. ebi.ac.uk By producing ornithine, arginase provides the precursor for the synthesis of other important molecules, including proline and polyamines, which are vital for processes like cell proliferation and collagen formation. nih.govmdpi.com There are two main isoforms of arginase: Arginase I, found mainly in the liver for the urea cycle, and Arginase II, which is expressed in extrahepatic tissues and regulates local arginine and ornithine levels. frontiersin.orgmdpi.com

Integration of Glutamine Metabolism into the Glutamate-Arginine-Proline Axis

Glutamine is the most abundant amino acid and plays a central role in nitrogen transport and as a metabolic fuel, particularly for rapidly dividing cells. cellsignal.combosterbio.com Its metabolism is deeply integrated with the pathways of glutamate, arginine, and proline.

Glutamine Transport and Conversion to Glutamate by Glutaminase (B10826351)

Glutamine enters the cell via specific amino acid transporters, such as ASCT2 (SLC1A5). cellsignal.combosterbio.com Once inside the cell, glutamine is transported into the mitochondria. researchgate.net In the mitochondrial matrix, the enzyme glutaminase (GLS) catalyzes the hydrolytic deamination of glutamine. cellsignal.comresearchgate.net

This reaction converts glutamine into glutamate and ammonia (NH3). bosterbio.comnih.gov The conversion of glutamine to glutamate is a critical step in glutamine catabolism, often referred to as glutaminolysis. researchgate.net The resulting glutamate can then serve multiple metabolic fates: it can be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase or transaminases, or it can be used for the synthesis of other amino acids and glutathione (B108866). cellsignal.comresearchgate.net This process is the primary way glutamine contributes its carbon and nitrogen to cellular metabolism, directly feeding into the glutamate pool that connects to arginine and proline synthesis. nih.gov

Data Tables

Table 1: Key Enzymes in Arginine and Glutamine Metabolism

Enzyme Substrate(s) Product(s) Cellular Location Pathway
Ornithine Transcarbamoylase (OTC) Ornithine, Carbamoyl Phosphate Citrulline, Phosphate Mitochondria Urea Cycle
Argininosuccinate Synthetase (AS) Citrulline, Aspartate, ATP Argininosuccinate, AMP, PPi Cytosol Urea Cycle
Argininosuccinate Lyase (AL) Argininosuccinate Arginine, Fumarate Cytosol Urea Cycle
Ornithine Aminotransferase (OAT) Ornithine, α-Ketoglutarate P5C, Glutamate Mitochondria Arginine/Proline Catabolism
Arginase Arginine, H₂O Ornithine, Urea Cytosol Urea Cycle / Arginine Catabolism

| Glutaminase (GLS) | Glutamine, H₂O | Glutamate, Ammonia | Mitochondria | Glutaminolysis |

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
Adenosine Monophosphate AMP
Adenosine Triphosphate ATP
Arginine Arg
Argininosuccinate
Aspartate Asp
Carbamoyl Phosphate
Citrulline
Fumarate
Glutamate Glu
Glutamate-γ-semialdehyde GSA
Glutamine Gln
Glutathione
L-Arginine
L-Ornithine
Ornithine Orn
Phosphate
Polyamines
Proline Pro
Pyrophosphate PPi
Δ1-pyrroline-5-carboxylate P5C
Urea

Enzymatic Regulation and Molecular Mechanisms of the Glutamine Arginine Proline Axis

Oxidative Stress and Enzyme Dynamics

Oxidative stress triggers significant changes in the metabolic pathways of proline and arginine, serving both protective and signaling roles. The cell responds by modulating the expression and activity of key enzymes to manage reactive oxygen species (ROS) and maintain redox balance. creative-proteomics.comnih.gov

Under conditions of oxidative stress, the expression of specific enzymes involved in proline and arginine metabolism is induced. In Saccharomyces cerevisiae, the transcription of PUT1, which encodes proline oxidase (also known as proline dehydrogenase), and MPR1, which encodes N-acetyltransferase Mpr1, is strongly induced. oup.comnih.gov Proline oxidase is a mitochondrial enzyme that catalyzes the first step of proline degradation, converting proline to Δ1-pyrroline-5-carboxylate (P5C). nih.govasm.org This process can lead to the production of ROS. nih.govnih.gov

The N-acetyltransferase Mpr1 acetylates the proline metabolism intermediate P5C/glutamate-γ-semialdehyde (GSA). oup.comnih.gov This acetylation is a protective mechanism, as P5C accumulation can be toxic and lead to increased ROS levels. pnas.org By converting P5C/GSA to N-acetyl-GSA, Mpr1 facilitates its entry into the arginine biosynthesis pathway in the mitochondria. nih.gov Overexpression of MPR1 has been shown to increase cell viability and decrease ROS levels under oxidative stress conditions. pnas.org

Table 2: Enzyme Induction under Oxidative Stress in Saccharomyces cerevisiae

GeneEnzymeFunctionResponse to Oxidative StressReference
PUT1Proline Oxidase (Proline Dehydrogenase)Catalyzes the first step of proline degradation (Proline → P5C).Transcription is strongly induced. oup.comnih.gov
MPR1N-Acetyltransferase Mpr1Acetylates P5C/GSA to N-acetyl-GSA.Transcription is strongly induced. oup.comnih.gov

The induction of Proline Oxidase (PUT1) and N-acetyltransferase Mpr1 under oxidative stress directly impacts the interconversion of proline and arginine. The breakdown of proline by PUT1 generates P5C. oup.comnih.gov Subsequently, the Mpr1-catalyzed acetylation of P5C/GSA channels this intermediate into the arginine synthesis pathway. nih.gov This results in an oxidative stress-induced synthesis of arginine from proline. oup.comoup.com

This metabolic shift has significant physiological consequences. The increased production of arginine contributes to stress tolerance. oup.comnih.gov Deletion mutants of mpr1 and put1 show increased sensitivity to high-temperature stress, which can be rescued by the direct application of arginine. nih.gov This suggests that the Mpr1-dependent synthesis of arginine is a crucial component of the antioxidative stress response mechanism in yeast. oup.comnih.gov This pathway highlights a dynamic link between proline catabolism and arginine anabolism as a strategy to mitigate the damaging effects of oxidative stress. nih.gov

Induction of Proline Oxidase (PUT1) and N-Acetyltransferase Mpr1 under Stress Conditions

Interplay with Cellular Oncogenic Signaling

The metabolic pathways of glutamine, arginine, and proline are intricately connected with oncogenic signaling, which reprograms cellular metabolism to meet the high demands of proliferation and survival. Key oncogenes such as K-Ras and MYC are central to this metabolic rewiring, influencing the expression and activity of amino acid transporters and enzymes involved in the glutamine-arginine-proline axis.

Influence of K-Ras and MYC on Amino Acid Transporters and Metabolic Enzymes

Oncogenic mutations in K-Ras and the overexpression of MYC are hallmarks of many cancers and are known to drive significant metabolic reprogramming. nih.govnih.gov These oncoproteins directly and indirectly modulate the expression of genes responsible for nutrient uptake and metabolism, ensuring a steady supply of building blocks for anabolic processes. nih.gov

K-Ras-Mediated Metabolic Reprogramming:

Mutant K-Ras, a frequently occurring oncogene in cancers like pancreatic, colorectal, and non-small cell lung cancer, orchestrates a metabolic shift to favor cancer cell growth. researchgate.netfrontiersin.orgaacrjournals.org This includes an increased uptake and utilization of glutamine. nih.govresearchgate.net K-Ras has been shown to upregulate the expression of several amino acid transporters. For instance, in colorectal cancer cells, oncogenic K-Ras enhances the expression of transporters like SLC1A5 (ASCT2), SLC38A2 (SNAT2), and SLC7A5 (LAT1) through the YAP1 transcriptional coactivator. nih.govresearchgate.net This leads to an accumulation of intracellular L-glutamine, which is then exchanged for L-leucine via SLC7A5, a key activator of the mTORC1 signaling pathway that promotes cell proliferation. nih.gov

Furthermore, K-Ras signaling can re-route glutamine metabolism. In pancreatic ductal adenocarcinoma (PDAC), oncogenic K-Ras promotes a non-canonical glutamine metabolism pathway that is crucial for maintaining redox balance. researchgate.netfrontiersin.org It achieves this by transcriptionally upregulating glutamic-oxaloacetic transaminase (GOT1) while repressing glutamate (B1630785) dehydrogenase (GLUD1). frontiersin.org This pathway converts glutamine-derived aspartate to pyruvate, which increases the NADPH/NADP+ ratio, thereby supporting the cell's antioxidant capacity. frontiersin.org K-Ras-driven cells exhibit a heightened dependence on glutamine, and its withdrawal can trigger cell death. nih.gov In some contexts, K-Ras mutations can also lead to arginine auxotrophy by epigenetically silencing the expression of argininosuccinate (B1211890) synthase 1 (ASS1), making the cancer cells dependent on external arginine uptake. aacrjournals.org

MYC-Driven Metabolic Alterations:

The MYC oncogene is a master transcriptional regulator that controls a vast number of genes involved in cell growth and metabolism. mdpi.comnih.gov MYC significantly enhances glutamine metabolism, a phenomenon often referred to as "glutamine addiction". nih.govmdpi.com It directly binds to the promoters of and upregulates the expression of glutamine transporters such as SLC1A5 and SLC6A14. nih.govmdpi.com MYC also increases the expression of glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate, fueling the TCA cycle and biosynthetic pathways. mdpi.comfrontiersin.org

MYC's influence extends to proline and arginine metabolism. It promotes the conversion of glutamine to proline by upregulating the enzymes pyrroline-5-carboxylate synthase (P5CS) and pyrroline-5-carboxylate reductase (PYCR). nih.govnih.govfrontiersin.orgresearchgate.net This increased proline biosynthesis is vital for the proliferation of certain cancer cells. nih.gov Concurrently, MYC can suppress proline catabolism by downregulating the expression of proline oxidase/dehydrogenase (POX/PRODH). nih.govfrontiersin.org In the context of arginine metabolism, MYC has been shown to transcriptionally regulate argininosuccinate synthase 1 (ASS1). mdpi.com By orchestrating these changes, MYC ensures a coordinated increase in the availability of glutamine, proline, and arginine to support rapid cell division and tumor growth. nih.govresearchgate.net

The combined action of oncogenes like K-Ras and MYC creates a metabolic environment that is highly favorable for cancer progression by directly manipulating the expression and activity of key transporters and enzymes within the glutamine-arginine-proline axis. nih.govresearchgate.net

Interactive Data Tables

Table 1: Influence of K-Ras and MYC on Key Metabolic Proteins

OncogeneTarget ProteinEffect on Expression/ActivityMetabolic ConsequenceCancer Type ContextCitations
K-Ras SLC1A5 (ASCT2)UpregulationIncreased glutamine uptakeColorectal Cancer nih.govnih.govresearchgate.net
SLC38A2 (SNAT2)UpregulationIncreased glutamine uptakeColorectal Cancer nih.gov
SLC7A5 (LAT1)UpregulationIncreased leucine (B10760876) uptake, mTORC1 activationColorectal Cancer nih.gov
GOT1UpregulationEnhanced non-canonical glutamine metabolism, redox balancePancreatic Ductal Adenocarcinoma frontiersin.org
GLUD1RepressionShunting of glutamine away from canonical TCA cycle entryPancreatic Ductal Adenocarcinoma frontiersin.org
ASS1Epigenetic SilencingArginine auxotrophyNon-Small Cell Lung Cancer aacrjournals.org
MYC SLC1A5 (ASCT2)UpregulationIncreased glutamine uptakeVarious Cancers nih.govmdpi.comresearchgate.net
SLC6A14UpregulationIncreased amino acid transportVarious Cancers nih.gov
Glutaminase (GLS)UpregulationIncreased conversion of glutamine to glutamateVarious Cancers mdpi.comfrontiersin.org
P5CSUpregulationIncreased proline biosynthesis from glutamateVarious Cancers nih.govnih.govfrontiersin.orgresearchgate.net
PYCRUpregulationIncreased proline biosynthesisVarious Cancers nih.govnih.govfrontiersin.orgresearchgate.net
POX/PRODHDownregulationDecreased proline catabolismBurkitt's Lymphoma nih.govfrontiersin.org
ASS1Transcriptional RegulationModulated arginine biosynthesisVarious Cancers mdpi.com

Post Translational Modifications and Peptide Dynamics Involving Glx Arg Pro Motifs

Oxidant-Mediated Protein Amino Acid Conversions

Reactive oxygen species (ROS) are known to induce a variety of modifications in biological molecules, including proteins. One such modification is protein carbonylation, an irreversible oxidative process that primarily affects amino acid residues like proline, arginine, lysine, and threonine. researchgate.net This section explores the oxidant-mediated conversion of amino acids, a process that challenges the traditional understanding that protein sequences are exclusively determined by their corresponding DNA templates.

Proposed Mechanisms for Arginine-to-Proline and Proline-to-Glutamic Acid Conversions

The conversion of certain amino acid residues to others within a protein structure can occur post-translationally through redox mechanisms. nih.gov Specifically, the amino acids arginine and proline are susceptible to iron-catalyzed oxidation, which can lead to their interconversion or conversion to glutamic acid. mdpi.compoochonportal.com

The proposed mechanism for these conversions hinges on a common intermediate. Both arginine and proline residues, when oxidized, form glutamyl semialdehyde. nih.govmdpi.com The oxidation of arginine involves the loss of its bulky amino group-containing structure to yield glutamyl semialdehyde. researchgate.netmdpi.com For proline, the process begins with its oxidation to 5-hydroxyproline, which is then further oxidized to glutamyl semialdehyde. researchgate.netmdpi.com

From this common intermediate, two main pathways can occur:

Conversion to Proline: It has been suggested that the biological system may possess the capability to reduce glutamyl semialdehyde back to a proline residue. nih.govmdpi.com This creates a pathway for the post-translational conversion of an arginine residue to a proline residue through an oxidation-reduction sequence. nih.gov

Conversion to Glutamic Acid: Glutamyl semialdehyde can be further oxidized to form a glutamic acid residue. poochonportal.comnih.gov This leads to the potential for both arginine-to-glutamic acid and proline-to-glutamic acid conversions. mdpi.com

While the chemical oxidation of arginine and proline to glutamyl semialdehyde is generally considered irreversible, studies on live cells suggest that the reduction of glutamyl semialdehyde to proline may be a reversible process within the biological context. researchgate.netmdpi.com

Role of Glutamyl Semialdehyde as a Common Intermediate in Oxidative Modifications

Glutamyl semialdehyde is a key intermediate in the oxidant-mediated conversion of arginine and proline residues. nih.govpoochonportal.comnih.gov This molecule, which contains a carbonyl group, is the product of a process known as protein carbonylation, a type of iron-catalyzed protein oxidation. nih.gov The formation of glutamyl semialdehyde from both arginine and proline provides a pivotal link for their interconversion and their conversion to glutamic acid. nih.govf1000research.com

The conversion of free proline to free glutamic acid via a glutamyl semialdehyde intermediate is a known biochemical pathway. amazonaws.com The significance here is the occurrence of these conversions within the protein structure itself, representing a form of naturally occurring protein engineering. poochonportal.comnih.gov The oxidation of arginine and proline residues to glutamyl semialdehyde is a critical step that can subsequently lead to the formation of either proline through reduction or glutamic acid through further oxidation. nih.govmdpi.com The presence of glutamyl semialdehyde as an intermediate was identified through the use of fluoresceinamine to label carbonyl groups in oxidized proteins, followed by isolation and identification of the modified amino acid. nih.gov

Biological Significance of Redox-Mediated Amino Acid Sequence Alterations

The post-translational conversion of amino acids through redox-mediated mechanisms has significant biological implications, potentially diversifying the functional roles of proteins. nih.govamazonaws.com These alterations in amino acid sequences, once thought to be solely the result of DNA mutations, can occur in response to oxidative stress and may play roles in both physiological and pathological processes. nih.govmdpi.com

One of the key consequences of these conversions is the potential alteration of protein structure and function. Proline, in particular, plays a crucial role in determining the tertiary structure of proteins. Therefore, the introduction or removal of a proline residue through these redox-mediated conversions could have a substantial impact on a protein's conformation and, consequently, its activity. mdpi.com For instance, the conversion of a proline residue to glutamic acid has been shown to decrease the catalytic activity of the enzyme peroxiredoxin 6. nih.govamazonaws.com

These redox-mediated modifications can be a consequence of oxidative stress, a condition implicated in various diseases and the aging process. poochonportal.comnih.gov However, it is also proposed that these amino acid-converted proteins may possess intended biological functions, representing another layer of redox regulation in biological systems. mdpi.com The complexity of these processes is highlighted by findings in Alzheimer's disease brains, where levels of peroxiredoxin 6 with an arginine-to-proline conversion were observed to be either increased or decreased, indicating intricate redox processes in the disease state. nih.govnih.gov This suggests that redox-mediated amino acid conversions are a fundamental biological process with wide-ranging implications for cellular function and disease.

Peptidomics Approaches for Identification of Glx-Arg-Pro and Related Sequences

Peptidomics, the comprehensive study of peptides in a biological system, relies heavily on mass spectrometry to identify and characterize short peptides and their post-translational modifications (PTMs).

Mass Spectrometry-Based Characterization of Short Peptides and Post-Translational Modifications

Mass spectrometry (MS) is a cornerstone technology for the analysis of PTMs, offering high sensitivity and the ability to pinpoint the exact location of a modification within a protein sequence. tandfonline.com Two primary MS-based approaches, bottom-up and top-down proteomics, are employed to characterize proteoforms, which are the different forms of a protein arising from genetic variations, alternative splicing, and PTMs. biorxiv.org

In the bottom-up approach, proteins are first enzymatically digested into smaller peptides. biorxiv.org These peptides are then analyzed by MS. This method provides high coverage of the protein sequence, making it effective for identifying and localizing PTMs. biorxiv.org

The top-down approach, conversely, analyzes intact proteins, which is particularly useful for identifying combinations of PTMs on a single protein molecule. biorxiv.org However, it can have limitations in sensitivity and throughput for large-scale studies. biorxiv.org

Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing and PTM characterization. tandfonline.comedpsciences.org In an MS/MS experiment, peptides are selected and fragmented, producing a spectrum of fragment ions that reveals the amino acid sequence. tandfonline.com A PTM will alter the mass of the modified amino acid, which is detectable in the MS/MS spectrum. tandfonline.com Furthermore, some modified amino acids produce specific "diagnostic" ions or neutral losses upon fragmentation, which can aid in their identification. nih.gov

The following table provides an overview of MS techniques used in peptide and PTM analysis:

Technique Description Primary Use in Peptidomics
Bottom-Up MS Proteins are digested into peptides before MS analysis. biorxiv.orgHigh-throughput identification and localization of PTMs. biorxiv.org
Top-Down MS Intact proteins are analyzed by MS. biorxiv.orgCharacterization of PTM combinations on a single protein. biorxiv.org
Tandem MS (MS/MS) Peptides are fragmented to determine their amino acid sequence. tandfonline.comSequencing peptides and identifying the site of PTMs. tandfonline.comedpsciences.org
MALDI-TOF MS A soft ionization technique often used for analyzing peptide mixtures. edpsciences.orgAnalysis of complex peptide mixtures and characterization of PTMs. edpsciences.org

Detection of γ-Glutamyl Peptides in Biological Samples

γ-glutamyl peptides are produced through the activity of enzymes like γ-glutamyltransferase (GGT). researchgate.net The detection and quantification of these peptides in biological samples such as blood plasma, liver, and cells are crucial for understanding their physiological roles and their potential as disease biomarkers. researchgate.netumich.edu

Liquid chromatography-mass spectrometry (LC-MS) is a widely used and effective method for the quantitative analysis of γ-glutamyl peptides. researchgate.net This technique allows for the separation of different peptides by liquid chromatography before their detection and quantification by mass spectrometry. researchgate.net For instance, LC-MS has been successfully applied to measure the levels of 21 different γ-glutamyl peptides in mouse plasma and liver samples. researchgate.net

Specific methods have been developed for the quantification of certain γ-glutamyl peptides that have been identified as potential biomarkers for conditions like prostate cancer. umich.edu These methods often involve ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for enhanced separation and sensitivity. umich.edu

Mass spectrometry is also instrumental in distinguishing between α- and γ-glutamyl peptide linkages based on their distinct fragmentation patterns in MS/MS analysis. tandfonline.com The fragmentation of γ-glutamyl peptides often yields a characteristic ion corresponding to pyroglutamic acid (pGlu), which helps in identifying the γ-linkage. tandfonline.com

The following table summarizes key γ-glutamyl peptides and their detection in biological contexts:

γ-Glutamyl Peptide Biological Context/Significance Analytical Method
γ-GlutamylisoleucinePotential biomarker for prostate cancer. umich.eduUHPLC-MS/MS umich.edu
γ-GlutamylthreoninePotential biomarker for prostate cancer. umich.eduUHPLC-MS/MS umich.edu
γ-GlutamylvalinePotential biomarker for prostate cancer. umich.eduUHPLC-MS/MS umich.edu
Various γ-glutamyl peptidesFound in blood plasma and liver. researchgate.netLC-MS researchgate.net
γ-L-glutamyl-S-(2-propenyl)-L-cysteineFound in garlic. tandfonline.comMS/MS, NMR tandfonline.com

Structural Activity Relationships of Proline-Rich Peptides (General)

The biological function of proline-rich peptides (PRPs) is intrinsically linked to their primary amino acid sequence and the resulting three-dimensional structures they adopt. The relationships between their structure and activity are crucial for their roles in diverse biological processes, including signal transduction, immune response, and antimicrobial defense. nih.govresearchgate.net The defining characteristic of these peptides is a high proline content, often greater than 25%, which imparts significant structural constraints. nih.gov

A predominant structural motif adopted by PRPs is the polyproline II (PPII) helix. nih.govwikipedia.org This left-handed, extended helical conformation is characterized by backbone dihedral angles (φ,ψ) of approximately -75° and +145°. wikipedia.orgbiorxiv.org Unlike α-helices or β-sheets, the PPII helix lacks intra-helical hydrogen bonds for stabilization. biorxiv.org Its formation is favored by the presence of proline residues but is not exclusive to them; other amino acids such as glutamine, arginine, alanine, and glycine (B1666218) can also be found within PPII helices. nih.govbiorxiv.orggoogle.com This extended, rigid-rod-like structure is ideal for mediating protein-protein interactions, as it presents a recognizable surface for binding to specific protein domains. nih.govucsf.edu

The interaction of PRPs with specific recognition domains on other proteins is a cornerstone of their function. ucsf.edu Prominent among these are the SH3 (Src Homology 3), WW, and GYF domains, which are central to assembling multiprotein complexes in cellular signaling pathways. ucsf.edufu-berlin.deacs.orgmerckmillipore.com These domains feature hydrophobic pockets or grooves on their surfaces that are complementary to the ridges of the PPII helix formed by the PRP ligand. ucsf.edu

The specific amino acid sequence of the PRP dictates its binding affinity and selectivity for these domains. Key features include:

Core Recognition Motif: Many PRPs that bind to SH3 and similar domains contain a PxxP consensus motif (where 'x' is any amino acid). fu-berlin.de The proline residues fit into hydrophobic pockets on the domain surface, anchoring the interaction. ucsf.edu

Flanking Residues: Residues surrounding the core proline motif are critical for determining binding specificity and orientation. Positively charged residues, such as Arginine (Arg), are often found in these sequences and can form important electrostatic interactions or hydrogen bonds with the target domain. mdpi.com For instance, the key signature for peptides binding to the GYF domain is often R/K/GxxPPGxR/K. acs.orgnih.gov The presence of a basic residue like Arginine can significantly enhance binding affinity.

Role of Specific Residues: The substitution of key amino acids can dramatically alter activity. In antimicrobial PRPs like apidaecin, the C-terminal sequence, which often contains a PRPPHPRL motif, is critical for its on-target activity of binding to the bacterial ribosome. embopress.org While some mutations in the N-terminal region are tolerated, substitutions in the C-terminal pharmacophore can abolish activity. nih.govembopress.org For example, mutations of key Arginine residues in the antimicrobial peptide Drosocin diminish its activity. mdpi.com Similarly, in certain antioxidant peptides, the presence of hydrophobic or aromatic amino acids alongside proline enhances their radical scavenging capabilities. mdpi.com The carboxyl group of a glutamic acid residue adjacent to a tyrosine has been shown to enhance antioxidant activity by facilitating hydrogen atom donation from the tyrosine. mdpi.com

The table below illustrates the structure-activity relationship by showing how amino acid substitutions in various proline-rich peptides affect their biological activity.

Peptide Family Base Peptide/Sequence Modification/Substitution Effect on Activity Reference
Antimicrobial (Apidaecin-like) Apidaecin-1bMutation of first three residues (GNN) to RVRMarkedly enhanced antimicrobial activity nih.gov
Antimicrobial (Apidaecin-like) Api-137Simultaneous replacement of all prolines with hydroxyproline (B1673980)Resulted in a marginally active molecule nih.gov
Antimicrobial (Pyrrhocoricin) PyrrhocoricinL7K/R and R14K substitutionsImproved activity by 2-10 fold against certain E. coli strains nih.gov
Melanocortin Receptor Ligands Cyclic Peptide Template (Ac-c[Xxx-His-DPhe-Arg-Trp-Xxx]-NH₂)Substitution of Arg with Ala, Lys, homoArg, or ProResulted in a range from no change to a 25-fold decrease in agonist potency, depending on the receptor nih.gov
Integrin-binding Peptides CPPP-RGDNYAddition of a hydrophobic amino acid (e.g., Isoleucine) to the C-terminusEnhanced integrin αvβ5-mediated cell adhesion acs.org
Integrin-binding Peptides CPPP-RGDNYAddition of a Proline residue to the C-terminusLowered cell adhesion activity acs.org

Table 1: Examples of Structure-Activity Relationships in Proline-Rich Peptides

Biological Roles of the Glutamine Arginine Proline Metabolic System

Cellular Homeostasis and Stress Adaptation

The ability of cells to maintain a stable internal environment and adapt to stressful conditions is fundamental to survival. The glutamine-arginine-proline metabolic system plays a significant role in these processes, particularly through the functions of proline.

Proline is a well-documented compatible solute, a small organic molecule that accumulates in high concentrations within cells to balance osmotic pressure without interfering with cellular processes. core.ac.uknih.gov This function is critical for protecting cells from the detrimental effects of environmental stressors such as drought, high salinity, and extreme temperatures. nih.govnih.gov

Under conditions of osmotic stress, the accumulation of proline helps to lower the cellular water potential, thereby maintaining turgor pressure and protecting cellular structures from dehydration. nih.govmdpi.com This osmoprotective role extends to the stabilization of proteins and membranes, helping to preserve their native conformation and function in the face of stress. core.ac.ukresearchgate.net Research has shown that in various organisms, from bacteria to plants, the ability to accumulate proline is directly linked to enhanced tolerance to osmotic and temperature extremes. nih.govasm.org

Table 1: Documented Roles of Proline as an Osmoprotectant

Organism/SystemStress ConditionObserved Effect of Proline AccumulationReference
PlantsDrought, SalinityReduced water potential, stabilization of membranes and proteins. nih.govmdpi.com
Bacteria (E. coli)Heat StressDiminished protein aggregation. asm.org
YeastFreeze StressIncreased freeze tolerance. nih.gov
Human Stem CellsCryopreservationActs as a useful cryoprotector. nih.gov

The glutamine-arginine-proline metabolic axis is intricately linked to the maintenance of cellular redox homeostasis and the mitigation of oxidative stress. Proline, in particular, exhibits a dual role in this context, acting as both an antioxidant and a modulator of redox-related signaling pathways. mdpi.combham.ac.uk

Proline can directly scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. nih.govfrontiersin.org Furthermore, exogenous application of proline has been observed to enhance the activity of various antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, bolstering the cell's enzymatic defense against oxidative stress. nih.gov

The metabolism of these amino acids also plays a crucial role in redox balance. Proline synthesis and degradation are connected to the regulation of the NADP+/NADPH ratio, which is vital for many metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway that generates the key antioxidant, NADPH. frontiersin.org Glutamine metabolism is also central to redox control, as it provides glutamate (B1630785) for the synthesis of glutathione (B108866), a major cellular antioxidant. nih.govcambridge.org Additionally, glutamine metabolism can generate NADPH through alternative pathways, further contributing to the cell's reducing power. nih.gov Arginine metabolism can also influence redox balance, in part through its connection to proline synthesis. embopress.org

Table 2: Research Findings on the Role of the Glutamine-Arginine-Proline System in Redox Balance

Amino AcidResearch FindingOrganism/SystemReference
ProlineSupplementation reduced oxidative stress and apoptosis.Myocardial infarction model bham.ac.uk
ProlineMetabolism helps maintain cellular redox under stress.Plants frontiersin.org
GlutamineEssential for maintaining cellular redox homeostasis by supporting glutathione synthesis and NADPH production.Cancer cells nih.gov
ArginineContributes to proline production, which in turn helps regulate cellular redox balance.Tissue culture cells embopress.org

Proline as a Compatible Solute and Osmoprotectant

Role in Cellular Signaling Pathways

The components of the glutamine-arginine-proline metabolic system are not just metabolic intermediates but also act as signaling molecules that influence key cellular pathways controlling growth, proliferation, and metabolism.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by the presence of amino acids. Glutamine and arginine are particularly important in activating mTORC1 signaling. embopress.orgportlandpress.com

Leucine (B10760876), glutamine, and arginine are considered the most significant amino acids in mediating mTORC1 activation. portlandpress.com While they work cooperatively, they can signal to mTORC1 through different mechanisms. portlandpress.com For instance, arginine activates mTORC1 by releasing inhibitors from GATOR2, a key complex in the amino acid sensing pathway. nih.gov Glutamine can activate mTORC1 independently of the Rag GTPases, which are central to leucine and arginine signaling, by utilizing the Arf1 GTPase. nih.govd-nb.info This highlights the sophisticated and multi-faceted nature of amino acid sensing by the cell.

The glutamine-arginine-proline axis is deeply integrated with central carbon and nitrogen metabolism. nih.govlibretexts.org Glutamine is a primary nitrogen donor for the synthesis of nucleotides and other non-essential amino acids. wikipedia.org Its carbon skeleton can be converted to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, thus serving as an anaplerotic substrate to replenish the cycle and support energy production. nih.govwikipedia.org

Proline and arginine are metabolically interconvertible with glutamate, which is derived from glutamine. nih.govresearchgate.net This interconversion allows for the flexible use of these amino acids to meet the cell's metabolic demands. For example, under certain conditions, proline can be catabolized to provide energy. frontiersin.org The synthesis of arginine is linked to the urea (B33335) cycle, a key pathway for nitrogen disposal. libretexts.org Therefore, the metabolism of these three amino acids is crucial for maintaining the balance of carbon and nitrogen within the cell. nih.govtandfonline.com

Modulation of Amino Acid-Sensing Pathways (e.g., mTORC1)

Fundamental Contributions to Cellular Processes

Beyond stress response and signaling, the glutamine-arginine-proline metabolic system is fundamental to a variety of core cellular processes. Glutamine is the most abundant free amino acid in human blood and plays a pleiotropic role in cellular activities. wikipedia.orgtandfonline.com It is a building block for protein synthesis, a source of nitrogen for the synthesis of purines and other biomolecules, and a key energy source for rapidly dividing cells. wikipedia.org

Arginine is a conditionally essential amino acid that serves as a precursor for the synthesis of proteins, nitric oxide (a signaling molecule), creatine (B1669601) (important for energy buffering), and polyamines (essential for cell growth and proliferation). nih.govembopress.org Proline is a critical component of collagen, the most abundant protein in mammals, and is therefore essential for the integrity of connective tissues. embopress.orgresearchgate.net The metabolic flux through the glutamine-arginine-proline axis is thus vital for supporting cell growth, proliferation, and the maintenance of tissue structure and function. nih.govresearchgate.net

Precursor Roles in Macromolecule Biosynthesis (e.g., collagen)

The glutamine-arginine-proline metabolic system is a vital source of precursors for the synthesis of macromolecules, most notably collagen. Collagen, the most abundant protein in animals, requires a substantial supply of specific amino acids for its unique triple-helix structure, with glycine (B1666218), proline, and hydroxyproline (B1673980) (derived from proline) collectively accounting for 57% of its total amino acid content. researchgate.netilo.org The availability of proline is therefore a critical factor in collagen biosynthesis.

The cellular pool of proline is maintained through interconnected pathways originating from glutamine and arginine. nih.govcaldic.com In many mammals, dietary glutamate and glutamine are converted to proline, primarily in the small intestine. ilo.orgcaldic.com This process is catalyzed by the bifunctional enzyme pyrroline-5-carboxylate (P5C) synthase, which converts glutamate to P5C, the direct precursor of proline. nih.govresearchgate.net Glutamine serves as a key regulatory amino acid for proline availability, and its deprivation has been shown to diminish collagen expression in fibroblasts. nih.gov

Arginine also serves as a significant precursor for proline synthesis in all animals. researchgate.netcaldic.com The enzyme arginase converts arginine to ornithine, which is then transformed into P5C by ornithine aminotransferase (OAT), thereby linking the urea cycle to proline biosynthesis. nih.govresearchgate.net Studies have suggested that arginine supplementation is effective in increasing wound collagen deposition, likely by providing precursors for the arginine → ornithine → P5C → proline pathway. nih.govnih.gov

The intricate metabolic relationships ensure a steady supply of proline for the demanding process of collagen synthesis, which is essential for the structure and strength of connective tissues like skin, bones, and cartilage. ilo.org

Table 1: Key Enzymes and Intermediates in Proline Biosynthesis

Precursor Amino Acid Key Intermediate(s) Key Enzyme(s) Final Product
Glutamine/Glutamate L-glutamyl-γ-phosphate, Glutamate-γ-semialdehyde (GSA), Pyrroline-5-carboxylate (P5C) P5C Synthase (P5CS) Proline

Energetic Contributions via Amino Acid Oxidation

Beyond their roles as biosynthetic precursors, the amino acids of the glutamine-arginine-proline system are significant contributors to cellular energy metabolism. Their oxidation provides fuel for the tricarboxylic acid (TCA) cycle, a central pathway for ATP production. researchgate.netmdpi.com

Glutamine is a primary respiratory fuel for many rapidly proliferating cells. d-nb.info The process of glutaminolysis begins with the conversion of glutamine to glutamate by the enzyme glutaminase (B10826351). mdpi.com Glutamate is then converted by glutamate dehydrogenase into α-ketoglutarate, a key intermediate of the TCA cycle, which is then oxidized to generate ATP. researchgate.netmdpi.com

Proline catabolism is also a potent source of energy. The oxidation of a single molecule of proline to α-ketoglutarate can yield up to 30 ATP equivalents. frontiersin.org This process occurs in the mitochondria, where proline dehydrogenase (PRODH), also known as proline oxidase (POX), converts proline back to P5C. researchgate.netbiorxiv.org Subsequently, P5C is oxidized to glutamate by P5C dehydrogenase, generating NADH. biorxiv.org The resulting glutamate can then enter the TCA cycle as α-ketoglutarate. frontiersin.org This proline-P5C cycle serves as a shuttle mechanism that can link the oxidation of other molecules to mitochondrial respiration. frontiersin.org

Arginine-derived proline can also serve as a bioenergetic substrate for mitochondrial ATP production through its catabolism to glutamate. embopress.org The interconversion of these amino acids allows cells to flexibly utilize them as energy sources depending on metabolic demands.

Table 2: Energetic Costs and Yields of Interconversions

Metabolic Process ATP/Reducing Equivalent Change Reference(s)
Synthesis of Proline from Glutamine Requires 8 mol ATP per mol Proline caldic.com
Synthesis of Proline from Arginine Requires 2.5 mol ATP per mol Proline caldic.com
Oxidation of Proline to Glutamate Produces ATP and NADH mdpi.com

Regulation of Immune Cell Function

The glutamine-arginine-proline metabolic axis is indispensable for a properly functioning immune system. Amino acids are not just building blocks but also key regulators of immune cell activity, influencing their proliferation, differentiation, and effector functions. cambridge.org

Glutamine is of paramount importance for immune cells, including lymphocytes, macrophages, and neutrophils, which can utilize it at rates similar to or even greater than glucose. d-nb.infocambridge.org It serves as a major energy source and provides nitrogen for the synthesis of purines and pyrimidines, which are essential for the proliferation of lymphocytes during an immune response. d-nb.infomdpi.com Furthermore, glutamine is a precursor for the synthesis of glutathione, a critical antioxidant that protects immune cells from oxidative damage generated during inflammatory responses. d-nb.infocambridge.org A reduction in glutamine availability can impair T-cell activation and proliferation. springermedizin.de

Arginine plays a distinct yet equally critical role in immunity. cambridge.org It is the substrate for nitric oxide synthase (NOS) in macrophages, leading to the production of nitric oxide (NO), a potent antimicrobial agent that can kill pathogens. cambridge.orgmdpi.com Arginine availability also influences T-cell function; its deprivation can inhibit T-cell activation and proliferation. springermedizin.de

Proline metabolism is also linked to immune regulation. The synthesis of proline from arginine and glutamine is important for lymphocyte proliferation. d-nb.info Moreover, proline metabolism influences cellular redox balance, which is crucial for modulating immune responses. embopress.org The interconnected metabolism of these three amino acids ensures that immune cells have the necessary fuel, biosynthetic precursors, and signaling molecules to mount an effective defense against pathogens.

Table 3: Roles of Glutamine, Arginine, and Proline in the Immune System

Amino Acid Key Role(s) in Immune Function Affected Immune Cells Reference(s)
Glutamine Primary energy source; Precursor for nucleotide and glutathione synthesis; Regulates proliferation and gene expression. Lymphocytes, Macrophages, Neutrophils d-nb.infocambridge.orgmdpi.com
Arginine Precursor for nitric oxide (NO) production; Regulates T-cell activation and proliferation. Macrophages, T-Lymphocytes cambridge.orgmdpi.comspringermedizin.de

| Proline | Supports proliferation; Involved in redox balance. | Lymphocytes | d-nb.infoembopress.org |

Advanced Research Methodologies and Theoretical Frameworks

High-Resolution Mass Spectrometry and Quantitative Peptidomics

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone for studying the glutamyl-arginyl-proline axis. acs.orgmdpi.com These platforms allow for the precise identification and quantification of low-abundance metabolites and peptides within complex biological samples. mdpi.com

Quantitative peptidomics and metabolomics are powerful approaches for analyzing the components of the this compound axis. nih.govresearchgate.net These methods enable the comprehensive profiling of peptides and small-molecule metabolites, providing a snapshot of the metabolic state of a cell or tissue. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent technique for analyzing free amino acid alterations and their metabolic intermediates. mdpi.com It offers high sensitivity and specificity, allowing researchers to detect and quantify compounds like proline, arginine, glutamate (B1630785), and the central intermediate, P5C. mdpi.comfrontiersin.org

Isobaric Labeling: Techniques such as 12-plex DiLeu isobaric labeling have been adapted for amine-metabolomics. researchgate.net This method involves chemically tagging amine-containing metabolites (like amino acids) from different samples with labels that are identical in mass (isobaric) but yield distinct reporter ions upon fragmentation in the mass spectrometer. This allows for the simultaneous quantification of metabolites across multiple samples, revealing significant changes in pathways like arginine and proline metabolism. researchgate.net

Peptidomics Workflow: A typical workflow involves isolating peptides from samples, such as from cells or tissues under different conditions (e.g., with and without an enzyme inhibitor). nih.gov The peptide mixtures are then analyzed by LC-MS to quantify changes in ion intensity between the conditions. The sequences of these changing peptides are subsequently determined using tandem MS (MS/MS), which can identify the specific substrates or products of enzymes within the pathway. nih.gov This has been used to identify novel proline-rich peptide substrates for enzymes like prolyl endopeptidase. nih.gov

Metabolic flux analysis is a dynamic technique used to measure the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com It relies on the use of stable isotope tracers, such as ¹³C, ¹⁵N, or ²H, which are introduced into the cellular system. nih.gov

Stable Isotope Labeling: Cells are cultured in media containing a labeled substrate, such as ¹³C-glucose or a specific ¹⁵N-labeled amino acid. pnas.org As the cells metabolize this tracer, the isotope becomes incorporated into downstream metabolites. pnas.org For instance, the flux of (U-¹³C5, ¹⁵N2)-glutamine to proline can be tracked to quantify the activity of the proline biosynthesis pathway. frontiersin.org

Mass Spectrometry Analysis: Analytical techniques, primarily mass spectrometry, are used to detect and quantify the labeled isotopic tracers in the extracted metabolites. creative-proteomics.compnas.org By measuring the rate of isotope incorporation and the distribution of different isotopomers (molecules that differ only in their isotopic composition), researchers can calculate the flux through various metabolic pathways. nih.gov

Applications: This approach, often termed isotope-assisted metabolic flux analysis (iMFA), provides critical insights into how metabolic networks are rewired in different states, such as in cancer. nih.gov For example, it has been used to show that some cancer cells exhibit increased proline synthesis from glutamine. frontiersin.orgnih.gov It can also distinguish the contributions of different precursors to a single product; studies have shown that in adult humans, glutamine provides about 50% of the carbon for arginine synthesis, while proline contributes about 40%. nih.gov

Techniques for Profiling and Quantifying Metabolic Intermediates and Peptide Sequences

Structural Biology and Enzymology

Understanding the function of the this compound axis at a molecular level requires detailed study of its constituent enzymes. Structural biology and enzymology provide the tools to characterize these proteins, their catalytic mechanisms, and their regulation.

To perform detailed in vitro studies, large quantities of pure and active enzymes are required. This is typically achieved through recombinant protein expression and purification.

Heterologous Expression: The genes encoding key enzymes of the pathway, such as Δ¹-pyrroline-5-carboxylate synthetase (P5CS) from Vigna aconitifolia or rice, and human Arginase-1, are often cloned into expression vectors and introduced into a host organism, most commonly Escherichia coli. nih.govrcsb.orgnih.gov The host cells are then induced to produce large amounts of the target protein. frontiersin.org

Affinity Purification: Following expression, the cells are lysed, and the recombinant enzyme is purified from the crude extract. Affinity chromatography is a common and effective method, where the recombinant protein is engineered to have a tag (e.g., a polyhistidine-tag) that binds specifically to a chromatography resin, allowing it to be separated from other cellular proteins. nih.govfrontiersin.org This process can yield electrophoretically homogenous, active protein suitable for further analysis. nih.govnih.gov For example, the Vigna P5CS was successfully expressed in E. coli and purified to homogeneity for kinetic studies. nih.gov

Once purified, the enzymes are subjected to kinetic and spectroscopic analysis to determine their catalytic properties.

Kinetic Parameter Determination: Steady-state kinetic analysis is performed to determine key parameters like the Michaelis constant (Km), which reflects the substrate affinity, and the catalytic rate. nih.gov For example, the Vigna P5CS was found to have a Km of 3.6 mM for glutamate and 2.7 mM for ATP. nih.gov Extensive kinetic studies have also been performed on Ornithine Aminotransferase (OAT), revealing how it can catalyze its reaction in either direction depending on substrate concentrations. nih.govresearchgate.net Similarly, kinetic analysis of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitors has been crucial in identifying their mode of action, such as competitive inhibition with respect to P5C. researchgate.netosti.gov

Site-Directed Mutagenesis: To identify key amino acid residues involved in catalysis or regulation, researchers use site-directed mutagenesis to create variant enzymes with specific amino acid substitutions. nih.govnih.gov For instance, mutating a single phenylalanine residue in Vigna P5CS was shown to significantly reduce its feedback inhibition by proline, highlighting this residue's role in allosteric regulation. nih.gov

Determining the three-dimensional structure of enzymes provides the ultimate insight into their mechanism and serves as a foundation for rational drug design.

X-ray Crystallography: This technique has been instrumental in revealing the high-resolution atomic structures of several enzymes in the proline metabolic pathway. It has been used to solve the structures of human PYCR1, providing a detailed view of its active site and how it binds to substrates and inhibitors. researchgate.netnih.gov Crystallographic screening, where protein crystals are soaked with small molecule fragments, has been used to identify new inhibitor templates for both proline dehydrogenase (PRODH) and GSAL dehydrogenase (GSALDH) simultaneously by using a bifunctional bacterial enzyme. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structures of large and complex macromolecules that are often difficult to crystallize. ajbls.com This technique was used to solve the structures of human Arginase 1 (hArg1), a trimeric enzyme, in complex with large inhibitory antibodies. nih.govnanoimagingservices.com These structures, with resolutions reaching 3.5 Å or better, allowed for the unambiguous mapping of the antibody-antigen interaction sites and revealed both orthosteric and allosteric mechanisms of inhibition. rcsb.orgnih.gov

Data Tables

Table 1: Key Enzymes of the this compound Axis and Research Methodologies

EnzymeAbbreviationFunctionResearch Methodologies UsedCitations
Δ¹-Pyrroline-5-Carboxylate SynthetaseP5CSCatalyzes the first two steps of proline biosynthesis from glutamate.Recombinant Expression, Affinity Purification, Kinetic Analysis, Site-Directed Mutagenesis nih.govnih.govfrontiersin.org
Ornithine AminotransferaseOATCatalyzes the reversible conversion of ornithine and α-ketoglutarate to P5C and glutamate.Kinetic Characterization, Structural Analysis, Site-Directed Mutagenesis nih.govresearchgate.netnih.govacs.org
Pyrroline-5-Carboxylate ReductasePYCRCatalyzes the final step in proline biosynthesis, the reduction of P5C to proline.X-ray Crystallography, Kinetic Analysis, Inhibitor Screening researchgate.netosti.govnih.gov
ArginaseARGCatalyzes the hydrolysis of arginine to ornithine and urea (B33335).Cryo-Electron Microscopy, X-ray Crystallography, Recombinant Expression rcsb.orgajbls.comnih.govnanoimagingservices.com
Proline DehydrogenasePRODHCatalyzes the first step of proline catabolism, the oxidation of proline to P5C.X-ray Crystallography, Inhibitor Screening mdpi.com

Spectroscopic and Kinetic Characterization of this compound Axis Enzymes

Computational and In Silico Approaches

Advanced computational and in silico methodologies are indispensable for dissecting the complex molecular interactions and metabolic significance of peptides like this compound. These approaches offer a powerful lens through which to examine biological systems at a granular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations and Docking for Enzyme-Substrate/Inhibitor Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to predict the interaction between a ligand, such as a peptide, and a protein target. MD simulations provide a dynamic view of the conformational changes that occur when a peptide binds to an enzyme, revealing the stability of the complex and the key interactions over time. Docking, on the other hand, predicts the preferred orientation of a molecule when bound to another to form a stable complex.

While specific MD or docking studies on the tripeptide this compound are not extensively detailed in public literature, these methods are widely applied to understand the broader metabolic pathways its constituent amino acids belong to. For instance, in the proline biosynthesis pathway, which begins with glutamate, homology modeling and docking simulations have been employed to understand how proline binds to and inhibits the enzyme γ-glutamyl kinase (Pro1) in yeast. mdpi.com These simulations can identify the precise amino acid residues within the enzyme's binding pocket that are crucial for this feedback inhibition mechanism. mdpi.com A docking model for Pro1 suggested that the residue Asp143 is a direct binding site for proline, highlighting the structural basis for the enzyme's regulation. mdpi.com

Furthermore, computational approaches like molecular docking and MD simulations are considered valuable tools for exploring the glutamine-arginine-proline metabolic axis to identify and develop therapeutic compounds that can target key enzymes within this network. researchgate.net By simulating how potential drug candidates interact with enzymes such as P5C synthase, researchers can predict their efficacy and guide the design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is an in silico method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. For peptides, QSAR can predict the activity of novel sequences based on the properties of their constituent amino acids, thereby accelerating the discovery of bioactive peptides without the need for exhaustive synthesis and screening. x-mol.comnih.gov

Numerous QSAR studies have been conducted on tripeptides to model activities such as antioxidant potential. x-mol.comnih.govacs.org These studies typically involve several key steps:

Data Collection: A dataset of tripeptides with known activities is compiled from the literature. acs.org

Descriptor Calculation: Numerical descriptors representing the physicochemical properties of the amino acids (e.g., hydrophobicity, steric properties, electronic properties) are calculated for each peptide. x-mol.comacs.org

Feature Selection: Statistical methods and machine learning algorithms, such as random forest, are used to identify the most important descriptors that correlate with the peptide's activity. x-mol.comacs.org

Model Development: Predictive models are built using various machine learning techniques, including multiple linear regression (MLR), support vector machine (SVM), and extreme gradient boost (XGBoost). x-mol.comnih.gov

Validation: The models are rigorously validated to ensure their reliability and predictive power. nih.gov

Research in this area has shown that non-linear regression methods often yield superior predictive models. x-mol.com For antioxidant tripeptides, a key finding from QSAR studies is the critical importance of the C-terminal amino acid; peptides with tyrosine, tryptophan, or cysteine at this position tend to exhibit high antioxidant activity. x-mol.comnih.gov These models not only predict the activity of unknown tripeptides but also provide a deeper understanding of the structural requirements for bioactivity. nih.gov

Interactive Table 1: Summary of QSAR Modeling Approaches for Tripeptide Activity

Modeling AspectDescriptionKey Findings/Methods UsedSource(s)
Datasets Collections of tripeptides with experimentally measured antioxidant activity.Datasets ranged from 91 to 214 unique tripeptides. nih.govmdpi.com nih.govmdpi.com
Descriptors Numerical values representing amino acid properties.Hundreds of indices used, including those for hydrophobicity, steric, and electronic properties (VHSE, MS-WHIM). x-mol.comnih.gov x-mol.comnih.gov
Feature Selection Algorithms to identify the most relevant descriptors.Stepwise regression (SWR), random forest, and pairwise correlation strategies. x-mol.comnih.govacs.org x-mol.comnih.govacs.org
Machine Learning Algorithms used to build the predictive QSAR models.Support Vector Machine (SVM), Random Forest (RF), Multiple Linear Regression (MLR), Extreme Gradient Boost (XGBoost). x-mol.comnih.gov x-mol.comnih.gov
Model Performance Statistical metrics to evaluate model accuracy.High predictability achieved with R² values for test sets often exceeding 0.8. x-mol.comnih.gov x-mol.comnih.gov
Key Structural Insights Important structural features for antioxidant activity.The C-terminal residue was found to be critical; Tyr, Trp, or Cys at this position is favorable for high activity. nih.govacs.org nih.govacs.org

Bioinformatics for Metabolic Network Reconstruction and Evolutionary Studies

Bioinformatics is crucial for reconstructing metabolic networks from genomic data and for tracing the evolutionary history of these pathways. The biosynthesis of the amino acids that constitute this compound is deeply interconnected through what is known as the glutamine-arginine-proline metabolic axis. nih.gov Bioinformatics analyses of genome databases have been instrumental in mapping this axis and understanding its regulation. nih.govresearchgate.net

Metabolic Network Reconstruction: The pathways linking glutamate, proline, and arginine are bidirectional and highly dependent on cell type and developmental stage. wikipedia.org Glutamate serves as the initial precursor for proline biosynthesis. nih.gov It is converted via two enzymatic steps, catalyzed by γ-glutamyl kinase and γ-glutamyl phosphate (B84403) reductase, into γ-glutamyl semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). nih.gov P5C is a critical intermediate, as it can also be generated from ornithine (an intermediate in the arginine pathway) via the enzyme ornithine aminotransferase. researchgate.net P5C is then reduced to proline. nih.gov This interconnectedness, where P5C links the metabolic fates of glutamate, proline, and ornithine/arginine, has been clearly elucidated through the annotation of genes and enzymes in metabolic pathway databases like KEGG. researchgate.netmaayanlab.cloud

Evolutionary Studies: Bioinformatic and phylogenetic analyses have revealed key evolutionary events in this metabolic network. In bacteria, the first two enzymes of proline synthesis (γ-glutamyl kinase and γ-glutamyl phosphate reductase) are typically encoded by separate genes, often in an operon (e.g., proBA). nih.govresearchgate.net In contrast, vertebrates and plants possess a bifunctional enzyme, Δ1-pyrroline-5-carboxylate synthase (P5CS, also known as ALDH18A1), which catalyzes both steps. nih.govnih.gov Comparative genomic studies propose that this bifunctional gene arose from the fusion of the ancestral bacterial genes. nih.govresearchgate.net

Another significant evolutionary event related to this axis is the fusion of the genes encoding glutamyl-tRNA synthetase and prolyl-tRNA synthetase, forming the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS) in animals. researchmatters.inresearchgate.net This fusion, which occurred approximately a billion years ago, is thought to be a solution to co-regulate the cellular pools of glutamate and proline, ensuring metabolic balance as the demand for proline-rich proteins like collagen increased during animal evolution. researchmatters.in

Genetic Engineering and Mutant Studies for Pathway Elucidation

Genetic engineering and the study of mutants are foundational experimental strategies for elucidating metabolic pathways and understanding gene function. By deleting, altering, or overexpressing specific genes, researchers can observe the resulting phenotype to deduce the role of the encoded enzyme.

Mutant studies have been particularly insightful for unraveling the complexities of proline and arginine biosynthesis. In Bacillus subtilis, which has multiple genes that can perform the final step of proline synthesis, simultaneous mutations in three of these genes (proG, proH, and proI) were required to make the bacterium auxotrophic for proline, revealing a high degree of genetic redundancy. nih.gov Studies on B. subtilis mutants with a defective γ-glutamyl phosphate reductase (proA) showed that they could overcome their inability to grow in high-salt conditions by acquiring secondary mutations that deregulated the arginine catabolism pathway, thereby shunting intermediates from arginine breakdown into the proline synthesis pathway. uni-marburg.de In Staphylococcus aureus, genetic and biochemical evidence from mutant strains demonstrated that arginine could be synthesized from proline via the urea cycle, a pathway not previously demonstrated in bacteria, and that this pathway was important for virulence. plos.org

Genetic engineering has leveraged this pathway knowledge for biotechnological and agricultural applications. Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biopharmaceuticals, are naturally proline auxotrophs. acs.org Researchers have engineered these cells by introducing the PRO1 and PRO2 genes from yeast, which encode γ-glutamyl kinase and γ-glutamyl phosphate reductase, respectively. acs.org This modification restores the proline synthesis pathway, creating a robust selection system for identifying successfully transfected cells in proline-deficient media. acs.org In agriculture, genetic engineering of proline metabolism is a strategy for enhancing crop resilience. Overexpression of the gene for ornithine-δ-aminotransferase (TaOAT) in wheat plants led to increased proline accumulation and enhanced tolerance to drought and salt stress. researchgate.net

Interactive Table 2: Selected Mutant and Genetic Engineering Studies for Pathway Elucidation

OrganismGene(s) StudiedMethodologyKey FindingSource(s)
Bacillus subtilisproG, proH, proIGene knockoutRevealed functional redundancy; all three genes encode a P5C reductase and must be deleted to confer proline auxotrophy. nih.gov
Bacillus subtilisproASuppressor mutant analysisDefect in proline synthesis was compensated by mutations that rerouted intermediates from arginine metabolism. uni-marburg.de
Staphylococcus aureusccpA, putA, rocD, arg genesGene knockout, isotope tracingShowed that under certain conditions, proline is the substrate for arginine biosynthesis via the urea cycle. plos.org
Saccharomyces cerevisiaePRO1, CAR2Gene knockoutConstruction of a proline auxotrophic strain by deleting genes in both the glutamate and arginine synthesis pathways to proline. researchgate.net
CHO CellsS. cerevisiae PRO1, PRO2Heterologous gene expressionEngineered a proline synthesis pathway in naturally auxotrophic CHO cells for use as a genetic selection system. acs.org
Wheat (Triticum aestivum)TaOATGene overexpressionOverexpression increased proline levels and conferred enhanced tolerance to drought and salt stress. researchgate.net

Future Research Directions and Perspectives

Elucidating Novel Post-Translational Modifications and Their Catalytic Mechanisms

Post-translational modifications (PTMs) are crucial for regulating cellular processes by altering the function of proteins. oup.comwikipedia.org While the fundamental roles of individual amino acids are well-understood, the modification of peptide sequences like glutamyl-arginyl-proline presents a new frontier.

A key area of future investigation is the potential for novel PTMs involving the glutamyl, arginyl, and prolyl residues within a peptide context. For instance, research has hypothesized that an arginine residue within a protein can be post-translationally converted to a proline residue through a redox mechanism. nih.govmdpi.comsemanticscholar.org This conversion involves the oxidation of arginine to glutamyl semialdehyde, which is then reduced to proline. nih.govmdpi.comsemanticscholar.orgresearchgate.net Investigating whether similar enzymatic or spontaneous modifications occur to the this compound tripeptide itself could reveal new regulatory pathways.

Furthermore, identifying the specific enzymes that catalyze these modifications is paramount. Enzymes like glutaredoxin 1 have been implicated in the reduction of glutamyl semialdehyde to proline. nih.govsemanticscholar.org Future studies could employ techniques like mass spectrometry to identify novel PTMs on this tripeptide and utilize protein purification and enzymatic assays to characterize the responsible catalytic enzymes. nih.govsemanticscholar.org Understanding these mechanisms could provide insights into cellular signaling and metabolic regulation.

Advanced 'Omics' Integration (Proteomics, Metabolomics, Peptidomics) for Systems-Level Understanding

To gain a comprehensive understanding of this compound's role in biological systems, a multi-omics approach is essential. nih.govfrontiersin.orgmdpi.com Integrating data from proteomics, metabolomics, and peptidomics can reveal the intricate network of interactions and pathways influenced by this tripeptide. jci.orgresearchgate.net

Proteomics: Can identify proteins that bind to or are modified by this compound, providing insights into its downstream signaling effects. wisc.edu

Metabolomics: Can quantify the levels of this compound and its metabolic precursors (glutamate, arginine, proline) and products under different physiological and pathological conditions. nih.gov This can help to elucidate the metabolic pathways it participates in, such as the glutamine-arginine-proline axis, which is crucial in cancer metabolism. nih.govresearchgate.netresearchgate.net

Peptidomics: Focuses on the identification and quantification of endogenous peptides, including this compound, to understand their generation, degradation, and potential bioactive functions. wisc.eduresearchgate.net

By integrating these 'omics' datasets, researchers can construct a systems-level view of how this compound metabolism is interconnected with broader cellular processes. nih.gov This approach has the potential to uncover novel biomarkers for diseases and identify new therapeutic targets. nih.gov

Development of Targeted Probes for Specific Enzymes and Metabolic Pathways

To visualize and track the activity of enzymes involved in this compound metabolism in real-time, the development of targeted probes is crucial. These probes can be designed to be activated by specific enzymes, leading to a detectable signal such as fluorescence.

For example, fluorescent probes have been developed to detect aminopeptidase (B13392206) activity in cancer cells. A similar strategy could be employed to create probes that are specifically cleaved by enzymes that process the this compound tripeptide. Recently, a proline-arginine-HMRG (PR-HMRG) probe demonstrated high accuracy in detecting glioblastoma.

The development of such probes would enable researchers to:

Screen for inhibitors of key enzymes in the pathway.

Image metabolic activity in living cells and organisms.

Diagnose diseases where the metabolism of this tripeptide is dysregulated.

These targeted probes would be invaluable tools for both basic research and clinical applications, offering a more dynamic and spatially resolved understanding of this compound biochemistry.

Comparative Analysis Across Diverse Organisms and Physiological States

The metabolic pathways involving glutamate (B1630785), arginine, and proline are conserved across a wide range of organisms, from bacteria to humans. nih.govbiorxiv.org However, the specific regulation and physiological importance of the this compound tripeptide may vary significantly.

Future research should focus on comparative analyses across different species and under various physiological and pathological conditions. For instance, in some organisms, the glutamate-proline pathway is a key component of stress response and energy metabolism. biorxiv.orgcore.ac.ukfrontiersin.org In humans, dysregulation of the glutamine-arginine-proline axis has been implicated in cancer. nih.govresearchgate.net

By studying this tripeptide in diverse contexts, researchers can:

Identify conserved and species-specific functions.

Uncover evolutionary adaptations in metabolic pathways.

Gain insights into how different organisms respond to environmental challenges.

Understand the role of this metabolic axis in various diseases. researchgate.net

This comparative approach will broaden our understanding of the fundamental roles of this compound and its metabolic network in biology and disease.

Q & A

Q. How should researchers prioritize follow-up studies when initial findings on this compound’s therapeutic potential are inconclusive?

  • Methodological Answer : Perform power analysis to determine if sample sizes were adequate. If underpowered, repeat with a larger cohort. Alternatively, use pathway enrichment analysis (e.g., KEGG) to identify secondary targets for mechanistic validation. Preclinical studies should adhere to ARRIVE guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.